![molecular formula C16H9Cl2N3 B14506469 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline CAS No. 63209-15-4](/img/structure/B14506469.png)
3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as ethanol or 1-pentanol. The reaction is often carried out under reflux conditions to facilitate the formation of the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other signaling molecules, thereby modulating cellular pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, offering different chemical properties and biological activities
Uniqueness
3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline is unique due to the presence of chlorine atoms at specific positions and the phenyl group, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
63209-15-4 |
|---|---|
Molekularformel |
C16H9Cl2N3 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
3,6-dichloro-2-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-6-7-14-10(8-11)9-13-15(18)21(20-16(13)19-14)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
FSJURNAHKGQMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C3C=C4C=C(C=CC4=NC3=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


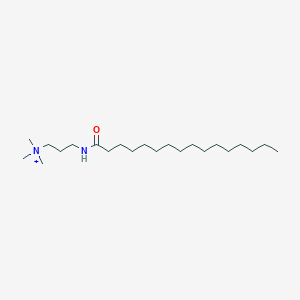
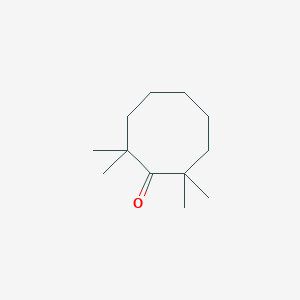
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

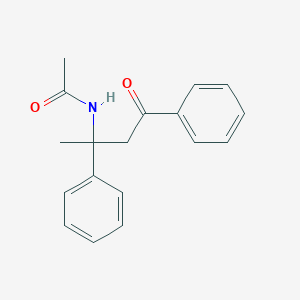
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
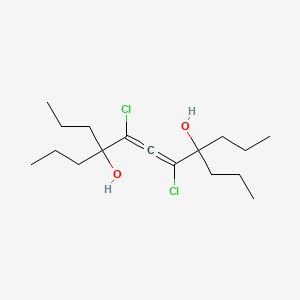
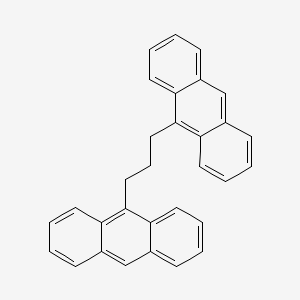
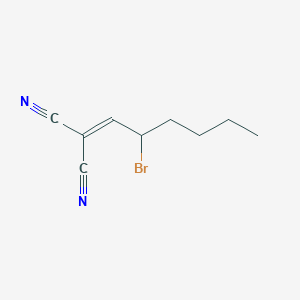
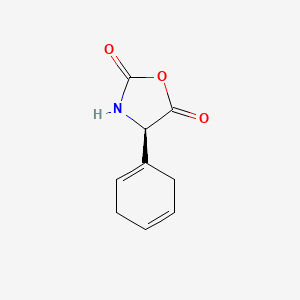
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
